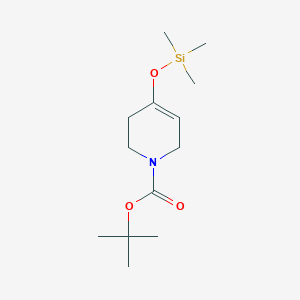

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the conformational studies of substituted 6-methyl-4-hydroxy-2-pyrones indicated that the substituents on the 4-hydroxy group clearly favored the s-cis arrangement towards the formal double bond . The compound could be easily synthesized using NaH to deprotonate the pyrone in THF, adding trimethylstannyl chloride, and crystallizing the product from chloroform and hexane .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . The structures determined by X-ray diffraction demonstrated the exclusive presence of the same conformation in the solid state . In these derivatives, the pertinent dihedral angle deviates only slightly from the value for coplanarity with the formal double bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-(tert-Butyldimethylsilyl)oxy benzaldehyde, have been reported. This compound has a molecular weight of 236.38, a refractive index of 1.5110, a boiling point of 224-226 °C, and a density of 0.957 g/mL at 25 °C .

Scientific Research Applications

Conformational Studies

This compound has been used in conformational studies both in solution and in the solid state . The substituents on the 4-hydroxy group clearly favored the s-cis arrangement towards the formal double bond . Steady state kinetic NOE measurements of the tert-butyl, trimethylsilyl and the trimethylstannyl derivatives showed a marked preference for this conformation in solution . The structures determined by X-ray diffraction demonstrated the exclusive presence of the same conformation in the solid state .

Synthesis of Substituted Imidazoles

While there isn’t direct evidence of this compound being used in the synthesis of substituted imidazoles, it’s worth noting that compounds with similar structures have been used in such processes . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Role as a Protecting Group

The trimethylstannyl derivative of this compound reveals pentacoordinated tin with short contacts to the oxygens at the 2 and 4 position of neighboring molecules . The tin center plays both the role of a protecting group for the 4-hydroxy moiety and of a Lewis acid towards the 2-carbonyl oxygen .

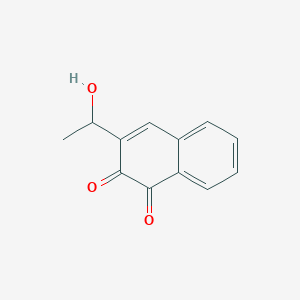

Potential Use in Aldol Reactions

The X-ray structure of the trimethylstannyl derivative shows unique features which can be compared to the extended transition state of aldol reactions . This suggests a potential use of this compound in aldol reactions, although further research would be needed to confirm this.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 4-(tert-Butyldimethylsilyl)oxy benzaldehyde is classified as a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, is toxic if inhaled, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The compound’s mode of action is related to its structural features. The tert-butyl and trimethylsilyloxy groups attached to the pyridine ring can influence the compound’s reactivity and interaction with other molecules . The trimethylsilyloxy group, in particular, is known to act as a protecting group in organic synthesis, shielding reactive sites on a molecule during a chemical reaction .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As an intermediate, its primary role is likely to facilitate the synthesis of more complex organic compounds .

Action Environment

The action, efficacy, and stability of “Tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate” can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, it is sensitive to moisture/water , indicating that the presence of water can influence its stability and reactivity.

properties

IUPAC Name |

tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3Si/c1-13(2,3)16-12(15)14-9-7-11(8-10-14)17-18(4,5)6/h7H,8-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMYTVUBQZSSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444818 | |

| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

CAS RN |

211108-48-4 | |

| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

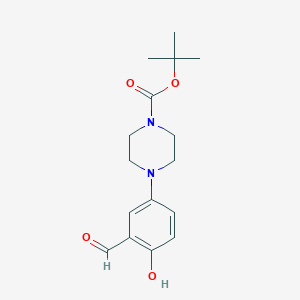

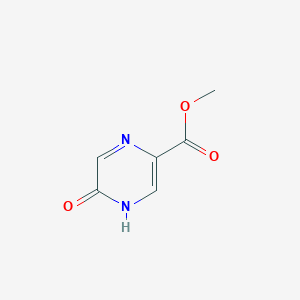

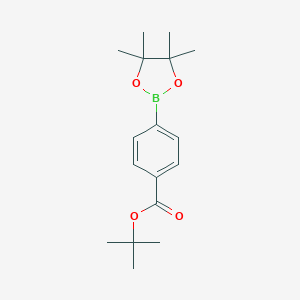

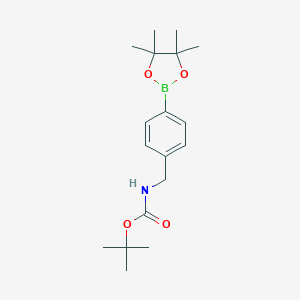

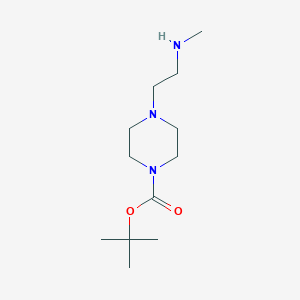

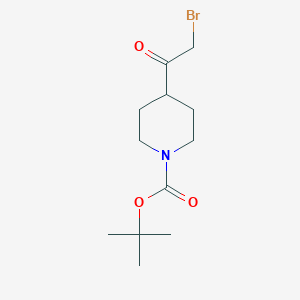

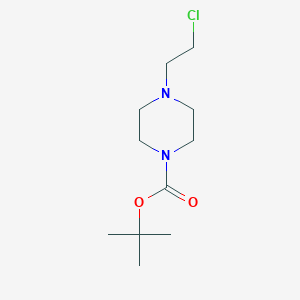

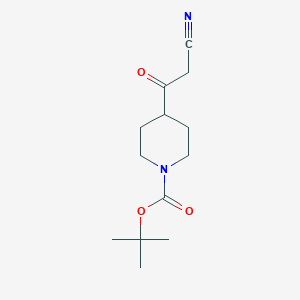

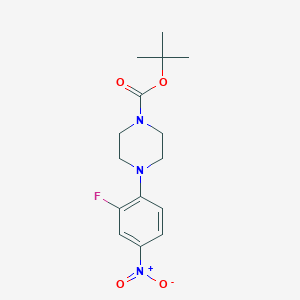

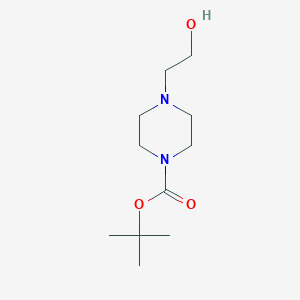

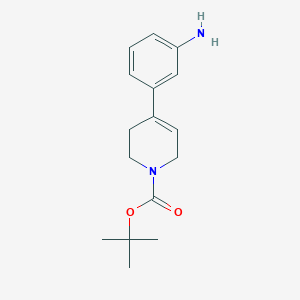

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)